2-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-23(19-8-6-5-7-9-19)17(2)26(25-16)13-12-24-22(27)15-18-10-11-20(28-3)21(14-18)29-4/h5-11,14H,12-13,15H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCRHFMWIKLYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CC(=C(C=C2)OC)OC)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrazole moiety, which is often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.5 g/mol. The compound features a dimethoxyphenyl group and a pyrazole ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O3 |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 2034506-51-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazole ring can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For example, compounds with a pyrazole backbone have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 2-(3,4-dimethoxyphenyl)... | E. coli | 15 |
| 2-(3,4-dimethoxyphenyl)... | S. aureus | 18 |
| 2-(3,4-dimethoxyphenyl)... | Pseudomonas aeruginosa | 12 |
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Specific derivatives have demonstrated cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves induction of apoptosis or cell cycle arrest.
Case Study: Anticancer Screening
In a recent study, several pyrazole derivatives were screened against the A549 cell line. The results indicated that certain modifications to the pyrazole structure enhanced cytotoxicity significantly:
- Compound A : IC50 = 25 µM
- Compound B : IC50 = 30 µM
- Compound C : IC50 = 45 µM
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
The precise mechanism by which 2-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and tumorigenesis.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Pyrazole vs. Benzamide Cores: Pyrazole-containing analogs (e.g., ) exhibit bioactivity linked to hydrogen-bonding patterns (R²²(10) motifs), whereas benzamide derivatives like Rip-B lack such directional interactions .
Ethyl Linker Flexibility: The ethyl chain in the target compound may allow better conformational alignment with biological targets compared to rigid analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels Rip-B (amide coupling between acyl chloride and amine), but yields and purity depend on pyrazole-ethylamine precursor availability .
Table 2: Hydrogen-Bonding and Crystallographic Comparisons
| Compound | Hydrogen-Bonding Motifs | Crystal System | Biological Implications |
|---|---|---|---|
| Target Compound | Not reported (predicted: amide N–H···O interactions) | N/A | Potential solubility enhancement via H-bonding. |
| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide | R²²(10) dimers via N–H···O and C–H···O | Monoclinic | Stabilizes crystal packing; may influence bioavailability . |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Extensive H-bonding with water | Monoclinic (P21/c) | Hydration improves stability for pharmaceutical formulations . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
